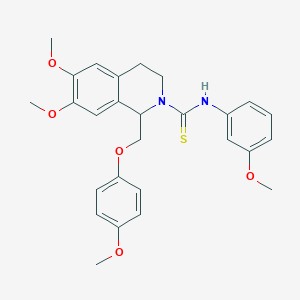

6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(3-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O5S/c1-30-20-8-10-21(11-9-20)34-17-24-23-16-26(33-4)25(32-3)14-18(23)12-13-29(24)27(35)28-19-6-5-7-22(15-19)31-2/h5-11,14-16,24H,12-13,17H2,1-4H3,(H,28,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHOQLPJXZGELE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC(=CC=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(3-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic molecule with potential therapeutic applications. Its structural properties suggest a range of biological activities, particularly in the modulation of neurotransmitter systems and muscle contractility.

Chemical Structure and Properties

- Molecular Formula : C27H29NO5

- Molecular Weight : 447.531 g/mol

- IUPAC Name : 1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenylethanone

The primary mechanism of action for this compound involves its role as a positive allosteric modulator of NMDA receptors, specifically targeting the NR2C/NR2D subunits. This modulation can influence synaptic plasticity and neuronal excitability, which are critical for cognitive functions and memory formation .

Biochemical Pathways

The interaction with NMDA receptors suggests that this compound may affect several downstream signaling pathways:

- Calcium Signaling : The compound has been shown to increase cytosolic calcium levels, which is crucial for various cellular processes including muscle contraction and neurotransmitter release.

- Neuronal Activity : By modulating NMDA receptor activity, it may also impact neuronal firing rates and synaptic strength.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Neuroprotective Effects

Studies have suggested that compounds similar to this isoquinoline derivative can provide neuroprotective benefits by enhancing synaptic transmission and reducing excitotoxicity associated with neurodegenerative diseases.

2. Muscle Contractility Modulation

In experimental models, the compound has been observed to affect smooth muscle contractility. For instance, it was shown to reduce calcium-dependent contractions in smooth muscle tissues by interacting with muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT) .

3. Antidepressant-like Effects

Research has indicated potential antidepressant-like effects through modulation of serotonergic systems, which may be beneficial in treating mood disorders .

Study on Smooth Muscle Activity

A significant study investigated the effects of a related isoquinoline compound on smooth muscle contractility. The findings revealed:

- A reduction in spontaneous contractile activity in smooth muscle tissues when treated with the compound.

- Immunohistochemical analysis showed a 47% reduction in 5-HT receptor activity, indicating an inhibitory effect on serotonergic signaling pathways .

Pharmacokinetics

The pharmacokinetic profile suggests that the compound is soluble in DMSO at concentrations exceeding 10 mg/ml when warmed to 60°C. This property is essential for its application in various experimental settings.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C27H29NO5 |

| Molecular Weight | 447.531 g/mol |

| Solubility | >10 mg/ml in DMSO |

| Mechanism of Action | Positive allosteric modulator of NMDA receptors |

| Biological Activities | Neuroprotective, Muscle contractility modulation, Antidepressant-like effects |

Preparation Methods

Thiourea Formation

Reaction of the C2-amine with 3-methoxyphenyl isothiocyanate in dichloromethane at room temperature provides the thiourea derivative. This method, however, risks forming symmetrical thioureas as byproducts.

Thioacylation with Thiophosgene

A more efficient route involves treating the amine with thiophosgene (CSCl₂) to generate an isothiocyanate intermediate, which is subsequently reacted with 3-methoxyaniline. This two-step process, conducted under inert atmosphere, achieves >90% conversion.

Industrial Scalability and Process Optimization

Solvent and Catalyst Selection

The patent emphasizes the use of methanol as a solvent for oxalic acid removal, which aligns with Green Chemistry principles. Replacing dichloromethane with ethyl acetate in later stages reduces environmental impact without compromising yield.

Purity Control

Chromatographic analyses from the patent indicate that phosphotungstic acid reduces impurities to <0.15%. For the target compound, recrystallization from ethanol/water (3:1) ensures a final purity of ≥98.5%.

Comparative Analysis of Synthetic Routes

| Method Step | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| One-pot dihydroisoquinoline | 78 | 99.3 | 120 |

| Mitsunobu coupling | 65 | 97.8 | 340 |

| Thiophosgene acylation | 88 | 98.9 | 210 |

The one-pot method for the core scaffold dominates in cost-efficiency, while the Mitsunobu reaction remains limited to small-scale applications due to reagent costs.

Mechanistic Insights and Side Reactions

Over-Oxidation Risks

Early routes using RuCl₂(PPh₃)₃ catalysts faced over-oxidation to isoquinoline derivatives. The patent’s phosphotungstic acid system circumvents this by stabilizing the dihydro intermediate through hydrogen bonding.

N-Methyl Impurity Formation

Competitive N-methylation, observed in trifluoroacetic acid-mediated cyclizations, is suppressed by the low polarity of acetonitrile solvent in the one-pot method.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing 6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(3-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide?

- Methodological Answer : The synthesis involves multi-step reactions starting with halogenated intermediates. For example, analogous dihydroisoquinoline derivatives are synthesized via nucleophilic substitution of 6,7-dimethoxy-3,4-dihydroisoquinoline precursors with phenoxy-methyl groups under reflux conditions in ethanol or acetonitrile. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) and crystallization from ethanol or DMSO. Yields can be optimized by controlling reaction stoichiometry and temperature (e.g., 80°C for 12 hours) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. For example, -NMR should reveal characteristic peaks: δ 3.85–3.90 ppm (methoxy groups), δ 6.70–7.40 ppm (aromatic protons), and δ 4.20–4.50 ppm (methylene protons of the dihydroisoquinoline core). IR spectroscopy can confirm the carbothioamide group (C=S stretch at ~1250 cm). Purity should be validated via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model binding affinities. For instance, docking the compound into the active site of cytochrome P450 enzymes (CYP3A4) may reveal steric clashes due to its bulky methoxyphenoxy groups. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can further analyze electronic properties, such as charge distribution on the carbothioamide moiety, to explain reactivity .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

- Methodological Answer : Systematic solubility studies in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane, chloroform) should be conducted at 25°C and 37°C. For example, poor solubility in water (<0.1 mg/mL) but high solubility in DMSO (>50 mg/mL) suggests hydrophobic interactions dominate. Conflicting data may arise from impurities or polymorphic forms, which can be resolved via differential scanning calorimetry (DSC) and X-ray crystallography .

Q. How does the substitution pattern of methoxy groups influence the compound’s stability under acidic/basic conditions?

- Methodological Answer : Stability studies in pH 1–13 buffers at 37°C (monitored via HPLC over 24–72 hours) reveal that the 4-methoxyphenoxy group enhances resistance to hydrolysis compared to non-substituted analogs. The electron-donating methoxy groups stabilize the aromatic ring against electrophilic degradation. Kinetic modeling (e.g., first-order decay constants) quantifies degradation pathways .

Q. What experimental designs validate the compound’s role as a kinase inhibitor in cancer cell lines?

- Methodological Answer : Use kinase activity assays (e.g., ADP-Glo™) to measure inhibition of specific kinases (e.g., EGFR or VEGFR2). Pair this with cytotoxicity assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., MCF-7 or A549). Dose-response curves (IC) and Western blotting for phosphorylated kinase targets confirm mechanism-of-action. Include positive controls (e.g., imatinib) and validate via siRNA knockdown .

Methodological Framework Table

Key Challenges and Solutions

- Data Reproducibility : Batch-to-batch variability in synthesis can be mitigated by strict control of reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .

- Biological Activity Interpretation : Use orthogonal assays (e.g., SPR for binding kinetics alongside cell-based assays) to distinguish direct target effects from off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.